![molecular formula C34H34ClN2NaO3S B1662881 Quiflapon sodium CAS No. 147030-01-1](/img/structure/B1662881.png)
Quiflapon sodium
Overview
Description
Scientific Research Applications
Cancer Research: Pancreatic Cancer Cell Apoptosis
Quiflapon sodium, known as MK591, has been identified as a potent 5-lipoxygenase inhibitor . In pancreatic cancer research, it has shown efficacy in inducing apoptosis in cancer cells. This is achieved through the downregulation of protein kinase C-epsilon (PKCε), which is a critical survival mechanism in pancreatic cancer cells . The compound’s ability to inhibit cell proliferation and invasion, as well as to enhance the effects of chemotherapy drugs like gemcitabine, makes it a valuable agent in oncological studies .
Inflammatory Diseases: Inhibition of Leukotriene Biosynthesis
Quiflapon sodium has been studied for its role in the treatment of inflammatory diseases. It acts as an inhibitor of leukotriene biosynthesis, which is a key pathway in the inflammatory response. By inhibiting FLAP (5-lipoxygenase-activating protein), Quiflapon sodium can potentially reduce inflammation and has been considered for use in conditions such as inflammatory bowel disease .
Pharmacological Studies: FLAP Inhibition
As a selective and specific FLAP inhibitor, Quiflapon sodium has a low IC50 value, indicating its high potency. It has been used in pharmacological studies to understand the role of FLAP in various biological processes and diseases. Its effectiveness in inhibiting leukotriene biosynthesis in human and rat polymorphonuclear leukocytes (PMNLs) has been demonstrated, which is significant for understanding the modulation of inflammatory responses .
Molecular Biology: Protein Kinase C-Epsilon Activity
In molecular biology, Quiflapon sodium’s impact on PKCε activity is of interest. PKCε is involved in various cellular processes, including cell survival and proliferation. By studying the effects of Quiflapon sodium on PKCε, researchers can gain insights into the signaling pathways that regulate cell fate and potentially identify new therapeutic targets for diseases where PKCε is implicated .
Biochemistry: Arachidonic Acid Metabolism
Quiflapon sodium’s role in arachidonic acid metabolism is another area of research. It helps in understanding how the inhibition of the 5-lipoxygenase pathway affects the production of leukotrienes, which are lipid compounds involved in inflammation and allergic reactions. This research has implications for the development of anti-inflammatory and anti-allergic drugs .
Clinical Trials: Drug Efficacy and Safety
Although clinical trials for Quiflapon sodium in the treatment of inflammatory bowel disease were discontinued, the data from these studies contribute to the understanding of the drug’s efficacy and safety profile. Researchers can analyze this data to determine the potential of Quiflapon sodium in other therapeutic areas or to design new compounds with improved efficacy and safety .
Mechanism of Action
Target of Action
Quiflapon sodium, also known as MK-591 sodium, is a selective and specific inhibitor of the 5-Lipoxygenase-activating protein (FLAP) . FLAP plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators . In addition, Quiflapon sodium has been found to downregulate Protein Kinase C-epsilon (PKCε), a serine/threonine kinase .
Mode of Action
Quiflapon sodium interacts with its targets by inhibiting the activity of FLAP, thereby disrupting the biosynthesis of leukotrienes . This disruption leads to a decrease in the viability of certain cancer cells . Furthermore, the downregulation of PKCε is suggested to be a key mechanism by which Quiflapon sodium induces cell death in pancreatic cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Quiflapon sodium is the leukotriene biosynthesis pathway . By inhibiting FLAP, Quiflapon sodium disrupts the conversion of arachidonic acid into leukotrienes . This disruption affects downstream signaling mechanisms, including the downregulation of K-Ras and the inhibition of phosphorylation of c-Raf and ERKs . The compound also decreases the phosphorylation of Stat3 at Serine-727 .
Pharmacokinetics
It is noted that quiflapon sodium is orally active , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
Quiflapon sodium has been shown to induce apoptosis, or programmed cell death, in pancreatic cancer cells . This involves the externalization of phosphatidylserine, cleavage of PARP (poly-ADP ribose polymerase), and degradation of chromatin DNA to nucleosomes . Furthermore, Quiflapon sodium effectively blocks in vitro invasion and soft-agar colony formation by pancreatic cancer cells and decreases pancreatic tumor growth in nude mice xenografts .
Safety and Hazards
properties
IUPAC Name |
sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClN2O3S.Na/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39;/h6-18H,19-21H2,1-5H3,(H,38,39);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPURUCMVRRNPHJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34ClN2NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163579 | |
Record name | Quiflapon Sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quiflapon sodium | |
CAS RN |
147030-01-1 | |
Record name | Quiflapon Sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quiflapon Sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUIFLAPON SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/321US0I5R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.